molecular formula C21H33ClO6S B14402817 Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol CAS No. 89706-28-5

Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol

Cat. No.: B14402817
CAS No.: 89706-28-5
M. Wt: 449.0 g/mol
InChI Key: MFFJIHWEGCVZRJ-UHFFFAOYSA-N
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Description

Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that combines acetic acid, a sulfanyl group, and a benzene ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol typically involves multiple steps. One common approach is to start with the preparation of the benzene ring with hydroxyl groups, followed by the introduction of the sulfanyl group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial to monitor the reaction progress and confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;2-(5-chloro-2-pentyl)sulfanylbenzene-1,4-diol
  • Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,3-diol

Uniqueness

What sets acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol apart from similar compounds is its specific arrangement of functional groups. The presence of both the sulfanyl group and the hydroxyl groups on the benzene ring, along with the acetic acid moiety, provides unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89706-28-5

Molecular Formula

C21H33ClO6S

Molecular Weight

449.0 g/mol

IUPAC Name

acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol

InChI

InChI=1S/C17H25ClO2S.2C2H4O2/c18-10-4-7-14(13-5-2-1-3-6-13)12-21-17-11-15(19)8-9-16(17)20;2*1-2(3)4/h8-9,11,13-14,19-20H,1-7,10,12H2;2*1H3,(H,3,4)

InChI Key

MFFJIHWEGCVZRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)C(CCCCl)CSC2=C(C=CC(=C2)O)O

Origin of Product

United States

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